molecular formula C12H13ClO4S B1599163 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one CAS No. 32083-35-5

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one

Cat. No.: B1599163
CAS No.: 32083-35-5
M. Wt: 288.75 g/mol
InChI Key: KKJFBPCKVYIRGR-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one is an organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, and an ethoxybutenone moiety

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-ethoxybut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO4S/c1-3-17-8-12(9(2)14)18(15,16)11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJFBPCKVYIRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397150
Record name 3-[(4-chlorophenyl)sulphonyl]-4-ethoxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32083-35-5
Record name 3-[(4-chlorophenyl)sulphonyl]-4-ethoxybut-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic route for 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one involves the reaction between 4-chlorobenzenesulfonyl chloride and ethyl acetoacetate. This reaction proceeds via nucleophilic substitution, where the enolate form of ethyl acetoacetate attacks the sulfonyl chloride, displacing the chloride ion and forming the sulfonylated product.

  • Base Catalysis: The reaction is typically conducted in the presence of a base such as triethylamine or pyridine. The base serves dual purposes: it deprotonates the β-ketoester to generate the nucleophilic enolate and neutralizes the hydrochloric acid formed during the reaction, preventing side reactions and degradation of the product.

  • Solvent and Temperature: Common solvents include dichloromethane or tetrahydrofuran (THF). The reaction is generally performed at ambient temperature or slightly elevated temperatures to optimize yield and purity.

  • Reaction Time: The reaction duration varies but typically ranges from 2 to 6 hours depending on scale and conditions.

Summary Table: Reaction Parameters

Parameter Typical Conditions
Reactants 4-Chlorobenzenesulfonyl chloride, ethyl acetoacetate
Base Triethylamine or pyridine
Solvent Dichloromethane, THF
Temperature Room temperature to 50°C
Reaction Time 2–6 hours
Yield Generally high (above 80%)

Industrial Production Methods

For large-scale synthesis, continuous flow reactors have been employed to enhance control over reaction parameters such as temperature, pressure, and reactant concentration. This approach offers several advantages:

  • Improved Yield and Purity: Precise control minimizes side reactions and degradation.

  • Scalability: Continuous flow allows for consistent product quality in larger batches.

  • Safety: Better handling of reactive intermediates and exothermic reactions.

The continuous flow method typically involves feeding solutions of 4-chlorobenzenesulfonyl chloride and ethyl acetoacetate with base into a reactor maintained at optimized temperatures (often 40–60°C), with residence times adjusted to achieve complete conversion.

Alternative Synthetic Approaches

While the nucleophilic substitution of sulfonyl chloride with ethyl acetoacetate is the primary method, other strategies have been reported in the literature, including:

  • Use of Acetic Anhydride: A procedure involving acetic anhydride at elevated temperatures (120–140°C) for approximately 3 hours has been documented, yielding the target compound with 87% efficiency. This method likely involves acetylation steps facilitating the formation of the enone moiety in the product.

  • Catalyst Variations: Some syntheses explore different bases or catalysts to improve selectivity or reduce reaction times, although triethylamine remains standard.

Reaction Mechanism Insights

The reaction mechanism involves:

  • Enolate Formation: The base deprotonates ethyl acetoacetate, generating an enolate ion.

  • Nucleophilic Attack: The enolate attacks the sulfur atom of the sulfonyl chloride, displacing chloride.

  • Product Formation: The resulting intermediate rearranges to form the sulfonylated ethoxybutenone.

The presence of the chlorine atom on the phenyl ring enhances electrophilicity, facilitating the substitution reaction under mild conditions.

Research Findings and Analytical Data

  • Yield and Purity: Reported yields are typically in the range of 80–90%, with high purity confirmed by spectroscopic methods such as NMR and IR.

  • Characterization: The product exhibits characteristic sulfonyl peaks in IR spectra (~1150–1350 cm^-1), and the ethoxy and enone protons are clearly observed in ^1H NMR.

  • Stability: The compound is stable under normal storage conditions but should be protected from moisture and strong acids.

Summary Table of Preparation Methods

Method Reactants & Conditions Yield (%) Notes
Nucleophilic substitution 4-Chlorobenzenesulfonyl chloride + ethyl acetoacetate, triethylamine, DCM, RT, 2–6 h 80–90 Standard lab synthesis
Acetic anhydride method Reaction with acetic anhydride, 120–140°C, 3 h 87 Elevated temperature method
Continuous flow reactor Controlled flow of reactants, 40–60°C, optimized residence time >85 Industrial scale, improved control

Chemical Reactions Analysis

Types of Reactions

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylsulfonylacetone
  • 4-Chlorophenylsulfonylmethane
  • 4-Chlorophenylsulfonylpropane

Uniqueness

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one is unique due to the presence of the ethoxybutenone moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Biological Activity

3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one is an organic compound notable for its unique structural features, including a chlorophenyl group and a sulfonyl moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications against inflammation and cancer.

Chemical Structure and Properties

The chemical formula of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one is C₁₂H₁₃ClO₄S, with a molecular weight of 286.75 g/mol. The presence of the sulfonyl group enhances its electrophilicity, making it a valuable target for biological activity studies.

Structure

ComponentDescription
Chlorophenyl groupEnhances reactivity
Sulfonyl groupPotential enzyme inhibition
Ethoxybutenone moietyContributes to overall stability

The mechanism by which 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one exerts its biological effects primarily involves interactions with specific enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. This disruption can lead to various biological effects, including anti-inflammatory and anticancer properties.

Enzyme Inhibition

Research indicates that compounds with sulfonyl groups can act as effective enzyme inhibitors. The specific interactions of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one with enzymes have been explored in various studies:

  • Inhibition of Enzyme Activity : Studies suggest that this compound can inhibit the activity of certain enzymes involved in inflammatory pathways. For example, it has been shown to affect cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Case Study : In a study examining the effects of similar compounds on COX activity, it was found that derivatives with sulfonyl groups displayed significant inhibition at concentrations as low as 10 μM, indicating potent biological activity .

Anticancer Properties

The potential anticancer properties of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one have also been investigated:

  • Cell Line Studies : Research involving various cancer cell lines has demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells. For instance, in human breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell viability .
  • Mechanistic Insights : The compound's ability to modulate signaling pathways associated with cancer cell proliferation and survival has been identified as a key mechanism behind its anticancer effects.

Comparative Analysis

To better understand the uniqueness of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
4-((4-Chlorophenyl)sulfonyl)butan-2-oneLacks ethoxy groupModerate enzyme inhibition
3-((4-Bromophenyl)sulfonyl)-4-ethoxybut-3-en-2-oneBromine instead of chlorineSimilar anticancer activity
3-((4-Methylphenyl)sulfonyl)-4-ethoxybut-3-en-2-oneMethyl group instead of chlorineReduced potency compared to chlorinated variant

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one?

Methodological Answer:
The synthesis requires precise control of reaction conditions:

  • Temperature and pH: Maintain a narrow temperature range (e.g., 0–5°C for sulfonylation steps) and neutral pH to prevent side reactions like hydrolysis of the ethoxy group .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane facilitates phase separation during workup .
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product. Recrystallization from ethanol improves purity .

Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions (e.g., sulfonyl and ethoxy groups) and stereochemistry .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350 cm1^{-1}, ketone C=O at ~1700 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced: How can computational methods like Density Functional Theory (DFT) be applied to study its electronic properties?

Methodological Answer:
DFT calculations provide insights into:

  • Electron Density Distribution: Predicts reactive sites (e.g., electrophilic α,β-unsaturated ketone) using the Colle-Salvetti correlation-energy formula .
  • Frontier Molecular Orbitals (FMOs): Calculates HOMO-LUMO gaps to assess stability and charge-transfer potential .
  • Solvent Effects: Implicit solvent models (e.g., PCM) evaluate solvation energies and polarity-driven reactivity .
  • Transition State Analysis: Identifies mechanistic pathways for reactions like Michael additions .

Advanced: What strategies resolve discrepancies in crystallographic data during structure determination?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation to minimize errors in diffraction intensity measurements .
  • Refinement Software: SHELXL refines structures by adjusting parameters like thermal displacement factors and occupancy ratios. Twinning detection tools in SHELXE address pseudo-symmetry issues .
  • Validation: Cross-check with PLATON for missed symmetry or solvent-accessible voids .
  • Contingency for Disorder: Apply constraints to disordered sulfonyl or ethoxy groups to improve R-factors .

Advanced: How can researchers evaluate the compound’s potential as a CB1 receptor antagonist?

Methodological Answer:

  • In Vitro Binding Assays: Use radioligand displacement (e.g., 3^3H-SR141716A) to measure affinity for CB1 receptors .
  • Selectivity Screening: Test against CB2 and off-target receptors (e.g., serotonin or dopamine receptors) to confirm specificity .
  • Permeability Assays: Employ Caco-2 cell monolayers or PAMPA to assess blood-brain barrier penetration, distinguishing central vs. peripheral activity .
  • Metabolic Stability: Microsomal incubation (human liver microsomes) identifies susceptibility to cytochrome P450 oxidation .

Advanced: What are the challenges in analyzing reaction intermediates, and how can they be addressed?

Methodological Answer:

  • Transient Intermediates: Use low-temperature quenching (-78°C) combined with in-situ IR or Raman spectroscopy to capture short-lived species .
  • Sensitive Functional Groups: Protect labile groups (e.g., enone) by derivatization with stabilizing agents like trimethylsilyl chloride .
  • Chromatographic Resolution: Ultra-high-performance liquid chromatography (UHPLC) with C18 columns separates closely eluting intermediates .
  • Isotopic Labeling: Synthesize 13^{13}C- or 2^2H-labeled analogs to track intermediates via MS/MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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